

# An In-depth Technical Guide to the Chemical Properties of 4'-Methylchrysoeriol

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## Compound of Interest

Compound Name: 4'-Methylchrysoeriol

Cat. No.: B1599014

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **4'-Methylchrysoeriol**, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and experimental methodologies.

## Physicochemical Properties

**4'-Methylchrysoeriol**, also known as 5,7-Dihydroxy-3',4'-dimethoxyflavone, is a methylated derivative of the flavone luteolin. Its fundamental physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	314.29 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	4712-12-3	<a href="#">[1]</a>
Appearance	Light yellow to yellow solid	<a href="#">[2]</a>
Melting Point	244 °C (decomposes)	<a href="#">[2]</a>
Boiling Point (Predicted)	538.3 ± 50.0 °C	<a href="#">[2]</a>
Density (Predicted)	1.402 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
 - In DMSO: 20.83 mg/mL		
Solubility	(66.28 mM) - In Water: < 0.1 mg/mL (insoluble)	<a href="#">[2]</a>
pKa (Predicted)	6.49 ± 0.40	<a href="#">[2]</a>
LogP (Predicted)	2.970	<a href="#">[2]</a>

## Spectroscopic Data

Detailed spectroscopic data for **4'-Methylchrysoeriol** is not widely available in public spectral databases. However, data for the closely related compound, chrysoeriol (4',5,7-trihydroxy-3'-methoxyflavone), which differs by the absence of a methyl group at the 4'-position, can provide valuable insights. The presence of the additional methoxy group in **4'-Methylchrysoeriol** would lead to predictable shifts in the NMR spectra and minor changes in the IR and Mass Spectra.

Note: The following data is for chrysoeriol and should be used as a reference with the structural difference in mind.

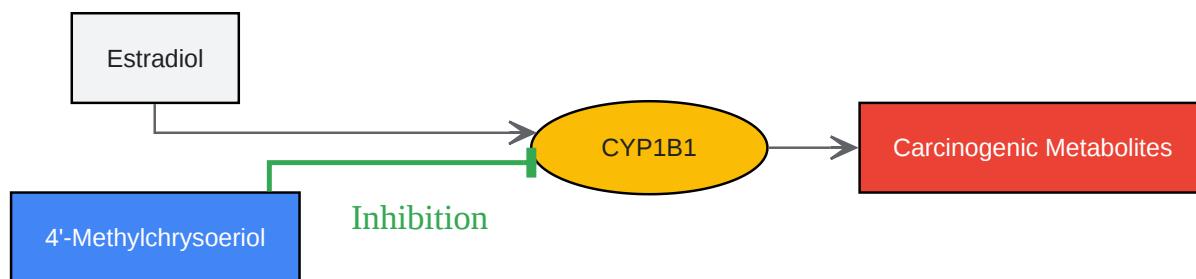
Spectrum	Characteristic Peaks	Source(s)
<sup>1</sup> H NMR (in Methanol-d4)	Signals corresponding to aromatic protons and a methoxy group.	[3]
<sup>13</sup> C NMR (in Methanol-d4)	Resonances for carbonyl, aromatic, and methoxy carbons.	[3]
Mass Spectrometry (MS)	The molecular ion peak and characteristic fragmentation patterns of the flavonoid core.	[4]
UV-Vis Spectroscopy	Absorption maxima characteristic of the flavone structure.	[5]
Infrared (IR) Spectroscopy	Vibrational bands for hydroxyl, carbonyl, and aromatic C-H and C=C bonds.	[6]

## Biological Activity and Signaling Pathways

**4'-Methylchrysoeriol** is a potent inhibitor of human Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[7][8][9][10]

Target	IC <sub>50</sub>	Source(s)
Human Cytochrome P450 1B1-dependent EROD	19 nM	[2]

This inhibitory activity suggests potential applications for **4'-Methylchrysoeriol** in cancer chemoprevention. The inhibition of CYP1B1 can prevent the conversion of estrogens into carcinogenic metabolites.[8][9]



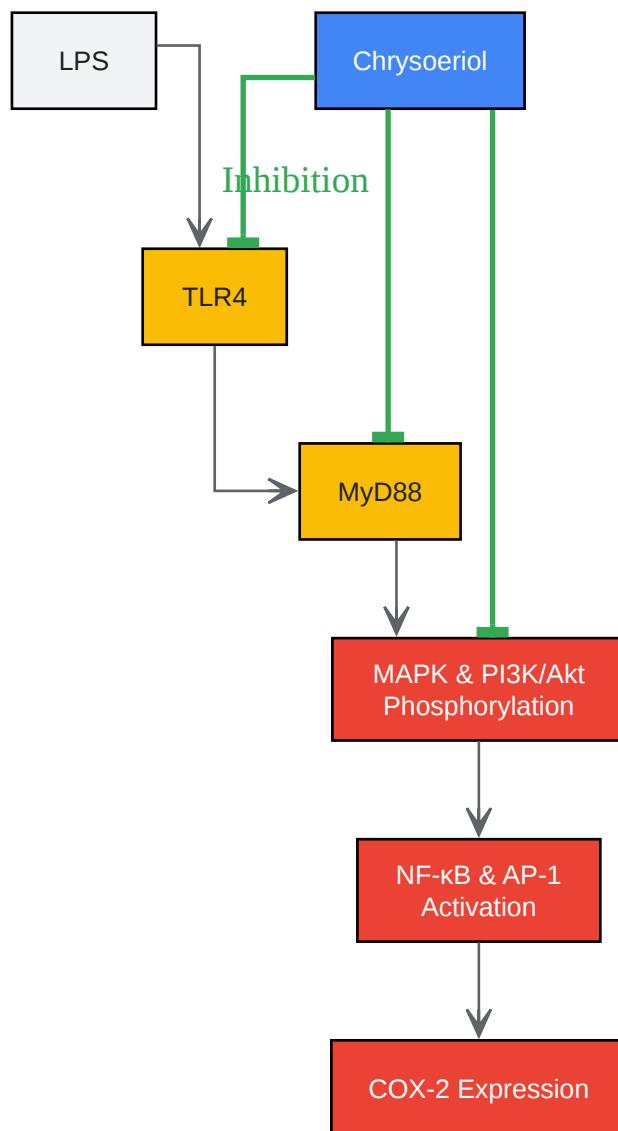
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#### Inhibition of CYP1B1 by **4'-Methylchrysoeriol**.

Studies have also indicated that **4'-Methylchrysoeriol** possesses death receptor 5 promoter-enhancing activity, suggesting a potential role in inducing apoptosis in cancer cells.[2]

Due to limited specific data on **4'-Methylchrysoeriol**, the following biological activities and signaling pathway information are for the related compound, chrysoeriol. Given their structural similarity, it is plausible that **4'-Methylchrysoeriol** may exhibit similar effects.

- **Anti-inflammatory Activity:** Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway, which leads to the downregulation of NF- $\kappa$ B and AP-1 activation and a reduction in the expression of pro-inflammatory mediators like COX-2.[11][12]
- **Antioxidant Activity:** Chrysoeriol demonstrates antioxidant properties through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[13][14]
- **Anticancer Activity:** Chrysoeriol has been reported to have anticancer effects in various cancer cell lines, involving the modulation of signaling pathways such as MAPK, PI3K/Akt, and STAT3.[11][15]
- **Melanogenesis Modulation:** Chrysoeriol has been found to enhance melanogenesis by modulating the MAPK, AKT, PKA, and Wnt/ $\beta$ -catenin signaling pathways.[15]



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Inhibitory effect of Chrysoeriol on the TLR4 signaling pathway.

## Experimental Protocols

The following is a representative protocol for the 7-ethoxyresorufin-O-deethylation (EROD) assay, based on the methodology described by Shimada et al. (2009).[\[7\]](#)

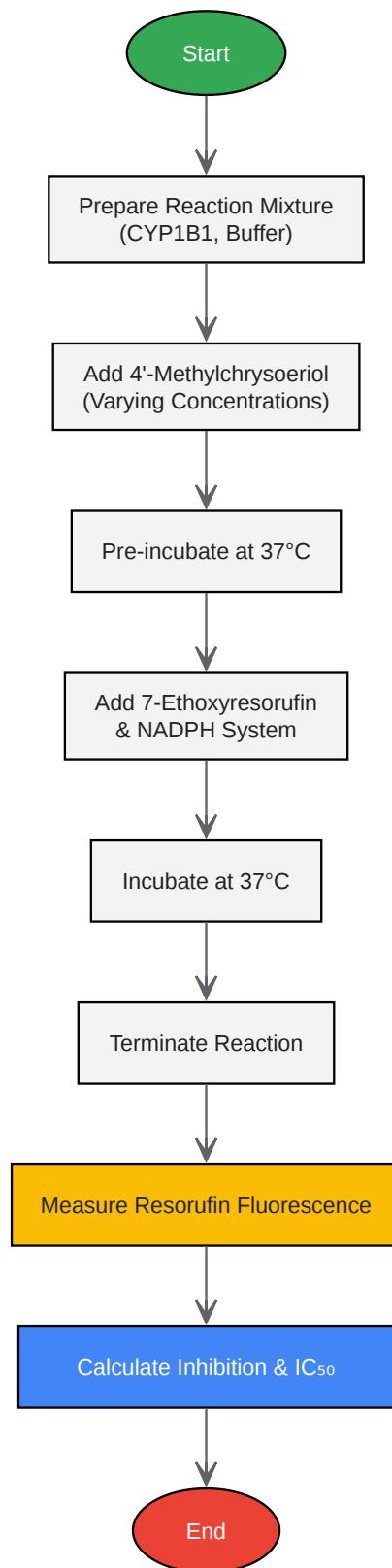
Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **4'-Methylchrysoeriol** on human CYP1B1 activity.

Materials:

- Recombinant human CYP1B1 enzyme
- NADPH regenerating system
- 7-Ethoxresorufin (substrate)
- Resorufin (standard)
- Potassium phosphate buffer
- **4'-Methylchrysoeriol**
- 96-well microplate reader with fluorescence detection

Procedure:

- Reaction Mixture Preparation: Prepare a standard reaction mixture (e.g., 1.5 mL total volume) containing recombinant CYP1B1 (e.g., 3.3 nM) in a suitable buffer.
- Inhibitor Addition: Add varying concentrations of **4'-Methylchrysoeriol** to the reaction mixtures.
- Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 5 minutes).
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 7-ethoxresorufin, and an NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
- Reaction Termination: Stop the reaction, typically by adding a solvent like acetonitrile.
- Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
- Data Analysis: Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value from the resulting dose-response curve.

[Click to download full resolution via product page](#)Workflow for EROD Assay to Determine IC<sub>50</sub>.

## Conclusion

**4'-Methylchrysoeriol** is a flavonoid with significant potential, particularly as a potent and selective inhibitor of CYP1B1. This activity highlights its promise as a chemopreventive agent. While detailed spectroscopic and biological data for **4'-Methylchrysoeriol** are still emerging, studies on the closely related compound chrysoeriol suggest a broader range of activities, including anti-inflammatory and antioxidant effects, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of **4'-Methylchrysoeriol** and its therapeutic potential.

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